LUF6283 Demonstrates 5.5-Fold Higher Binding Affinity for HCA2 Than the Related Pyrazole Partial Agonist LUF6281
In a direct head-to-head comparison, LUF6283 exhibits a significantly higher binding affinity for the human HCA2 receptor compared to its close structural analog, LUF6281 [1]. This quantitative difference highlights that not all pyrazole-based HCA2 partial agonists are pharmacologically equivalent, making LUF6283 the higher-affinity choice for studies requiring robust target engagement.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.55 µM |
| Comparator Or Baseline | LUF6281: 3 µM |
| Quantified Difference | 5.5-fold higher affinity for LUF6283 |
| Conditions | Radioligand competitive binding assay using HEK293T cells stably expressing human HCA2 |
Why This Matters
This quantifiable difference ensures more robust target engagement at lower concentrations, which is critical for researchers aiming to maximize HCA2-mediated signaling while minimizing potential off-target effects associated with higher compound concentrations.
- [1] Li Z, Blad CC, van der Sluis RJ, de Vries H, Van Berkel TJ, Ijzerman AP, Hoekstra M. Effects of pyrazole partial agonists on HCA(2)-mediated flushing and VLDL-triglyceride levels in mice. Br J Pharmacol. 2012 Oct;167(4):818-25. View Source
